molecular formula C4H6Cl3NO B169872 2,2,2-trichloro-N-ethylacetamide CAS No. 14301-39-4

2,2,2-trichloro-N-ethylacetamide

Cat. No. B169872
CAS RN: 14301-39-4
M. Wt: 190.45 g/mol
InChI Key: YJBLDPZJJKNQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trichloro-N-ethylacetamide (TCEA) is an organic compound that has been widely used in scientific research. TCEA is a white crystalline powder that is soluble in water and organic solvents. It has been used as a reagent in the synthesis of various compounds, and as a solvent in some industrial processes. TCEA is also known to have biological activity, which has led to its use in research on the mechanism of action of certain drugs.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-ethylacetamide is not fully understood. However, it is believed that 2,2,2-trichloro-N-ethylacetamide may act as an inhibitor of certain enzymes. This inhibition may lead to changes in the biochemical and physiological processes of cells.
Biochemical and Physiological Effects:
2,2,2-trichloro-N-ethylacetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,2,2-trichloro-N-ethylacetamide can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for the proper functioning of the nervous system.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,2,2-trichloro-N-ethylacetamide in lab experiments is its relatively low cost. 2,2,2-trichloro-N-ethylacetamide is also readily available from chemical suppliers. However, one of the limitations of using 2,2,2-trichloro-N-ethylacetamide is its potential toxicity. 2,2,2-trichloro-N-ethylacetamide has been shown to be toxic to certain cell lines, and caution should be taken when working with this compound.

Future Directions

There are several future directions for research involving 2,2,2-trichloro-N-ethylacetamide. One potential area of research is the development of new drugs based on the structure of 2,2,2-trichloro-N-ethylacetamide. Another potential area of research is the investigation of the mechanism of action of 2,2,2-trichloro-N-ethylacetamide and its effects on various biochemical and physiological processes. Additionally, the potential toxicity of 2,2,2-trichloro-N-ethylacetamide should be further investigated to determine its safety for use in lab experiments.

Synthesis Methods

2,2,2-trichloro-N-ethylacetamide can be synthesized by reacting ethyl acetate with chlorine gas in the presence of aluminum chloride. This reaction produces 2,2,2-trichloro-N-ethylacetamide as well as other by-products. The purity of 2,2,2-trichloro-N-ethylacetamide can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

2,2,2-trichloro-N-ethylacetamide has been used in various scientific research applications. One of the most significant uses of 2,2,2-trichloro-N-ethylacetamide is in the synthesis of certain pharmaceuticals. 2,2,2-trichloro-N-ethylacetamide has been used as a reagent in the synthesis of the anticonvulsant drug ethosuximide. 2,2,2-trichloro-N-ethylacetamide has also been used in the synthesis of the antihistamine drug chlorpheniramine.

properties

CAS RN

14301-39-4

Molecular Formula

C4H6Cl3NO

Molecular Weight

190.45 g/mol

IUPAC Name

2,2,2-trichloro-N-ethylacetamide

InChI

InChI=1S/C4H6Cl3NO/c1-2-8-3(9)4(5,6)7/h2H2,1H3,(H,8,9)

InChI Key

YJBLDPZJJKNQHP-UHFFFAOYSA-N

SMILES

CCNC(=O)C(Cl)(Cl)Cl

Canonical SMILES

CCNC(=O)C(Cl)(Cl)Cl

synonyms

AcetaMide, 2,2,2-trichloro-N-ethyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.